4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol
Brand Name: Vulcanchem
CAS No.: 1750-79-4
VCID: VC21323372
InChI: InChI=1S/C8H7N3O2/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11)
SMILES: C1=CC(=CC=C1C2=NN=C(O2)N)O
Molecular Formula: C8H7N3O2
Molecular Weight: 177.16 g/mol

4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol

CAS No.: 1750-79-4

Cat. No.: VC21323372

Molecular Formula: C8H7N3O2

Molecular Weight: 177.16 g/mol

* For research use only. Not for human or veterinary use.

4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol - 1750-79-4

Specification

CAS No. 1750-79-4
Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
IUPAC Name 4-(5-amino-1,3,4-oxadiazol-2-yl)phenol
Standard InChI InChI=1S/C8H7N3O2/c9-8-11-10-7(13-8)5-1-3-6(12)4-2-5/h1-4,12H,(H2,9,11)
Standard InChI Key DTIHZYIHLVMNGM-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=O)C=CC1=C2NN=C(O2)N
SMILES C1=CC(=CC=C1C2=NN=C(O2)N)O
Canonical SMILES C1=CC(=CC=C1C2=NN=C(O2)N)O

Introduction

Physical and Chemical Properties

Predicted Physical Properties

Based on structural analysis and comparison with similar compounds, 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol is expected to exhibit specific physical properties. While direct experimental data for this exact compound is limited, predictions can be made based on structurally related compounds.

Table 1: Predicted Physical Properties of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol

PropertyPredicted ValueBasis for Prediction
Molecular WeightApproximately 177.16 g/molCalculated from chemical formula C8H7N3O2
Physical StateSolid at room temperatureBased on similar oxadiazole derivatives
SolubilityLikely soluble in polar organic solvents; partially soluble in waterBased on presence of hydrogen-bonding groups
Melting PointExpected range: 180-220°CExtrapolated from related compounds
LogPApproximately 0.5-1.5Estimated based on structural features

The compound is expected to form crystals in its pure state, as is common with similar heterocyclic compounds containing hydrogen-bonding groups. The presence of both the phenolic hydroxyl group and the amino group would likely confer moderate water solubility compared to more lipophilic oxadiazole derivatives.

Chemical Reactivity

The chemical reactivity of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol is determined by its functional groups and heterocyclic system. Several key reactive sites can be identified:

  • The phenolic hydroxyl group can undergo various reactions, including:

    • Esterification with carboxylic acids or acid chlorides

    • Etherification with alkyl halides

    • Deprotonation under basic conditions to form phenolate anions

  • The amino group at the 5-position of the oxadiazole ring can participate in:

    • Acylation reactions

    • Schiff base formation with aldehydes or ketones

    • Diazotization reactions

  • The oxadiazole ring itself is relatively stable under most conditions but may undergo ring-opening reactions under strongly acidic or basic conditions.

The chemical versatility of this compound allows for various modifications, potentially yielding derivatives with enhanced biological activities or physicochemical properties. For instance, the phenolic hydroxyl group could be modified to improve lipophilicity, while the amino group could serve as an attachment point for various functional groups.

Synthesis Methods

Alternative Synthetic Strategies

Alternative approaches for the synthesis of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol may include:

  • Cyclization of N'-acylamidrazones: This method involves the reaction of 4-hydroxybenzhydrazide with cyanogen bromide to form the oxadiazole ring with an amino group at the 5-position.

  • Modification of pre-formed oxadiazole derivatives: Starting from 4-(5-substituted-1,3,4-oxadiazol-2-YL)phenol and introducing the amino group through appropriate transformation reactions.

  • One-pot synthesis: Recent developments suggest the possibility of more efficient one-pot procedures for the synthesis of functionalized 1,3,4-oxadiazoles, which could be adapted for the target compound.

A synthetic approach similar to that used for 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues might be modified to obtain the target compound, as these related compounds have been successfully synthesized and characterized .

Biological ActivityProbabilityStructural Basis
AntimicrobialHigh1,3,4-oxadiazole ring system with amino substitution
AnticancerModerate to HighPhenol moiety and oxadiazole scaffold
Anti-inflammatoryModeratePhenolic hydroxyl group with potential antioxidant activity
AnalgesicModerateSimilar to other analgesic oxadiazole derivatives
AntifungalModerateBased on activities of related compounds

Spectroscopic and Analytical Characterization

Predicted Spectral Properties

The spectroscopic characterization of 4-(5-Amino-1,3,4-oxadiazol-2-YL)phenol would likely include various techniques, with predicted spectral features as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would likely show characteristic signals for the aromatic protons of the phenol ring, appearing as two doublets in an AA'BB' pattern due to the para substitution pattern. The phenolic proton would appear as a singlet at approximately δ 9.5-10.5 ppm, while the amino protons would likely appear as a broad singlet at approximately δ 5.5-6.5 ppm.

    • ¹³C NMR would display signals for the carbonaceous centers, including the distinctive peaks for the oxadiazole carbons and the phenolic aromatic carbons.

  • Infrared (IR) Spectroscopy:

    • Characteristic absorption bands would include O-H stretching (3300-3500 cm⁻¹), N-H stretching of the amino group (3300-3400 cm⁻¹), C=N stretching of the oxadiazole ring (1620-1640 cm⁻¹), and C-O stretching of the phenol (1230-1250 cm⁻¹).

  • Mass Spectrometry:

    • The molecular ion peak would be expected at m/z 177, corresponding to the molecular weight of C8H7N3O2.

    • Fragmentation patterns would likely include loss of the amino group, cleavage of the oxadiazole ring, and various rearrangements typical of heterocyclic compounds.

These predicted spectral characteristics are based on comparison with related compounds described in the literature .

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